![molecular formula C24H19N B1203508 2,4,6-Triphenylaniline CAS No. 6864-20-6](/img/structure/B1203508.png)
2,4,6-Triphenylaniline
Overview
Description
2,4,6-Triphenylaniline is an organic compound with the chemical formula (C6H5)3C6H2NH2 . It has a molecular weight of 321.41 . It is a pale cream-colored powder .
Synthesis Analysis
2,4,6-Triphenylaniline can be synthesized by oxidizing it to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .Molecular Structure Analysis
The molecular structure of 2,4,6-Triphenylaniline is represented by the SMILES stringNc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4
. Chemical Reactions Analysis
2,4,6-Triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .Physical And Chemical Properties Analysis
2,4,6-Triphenylaniline is a pale cream-colored powder . It has a melting point of 122-125°C . The molecular weight is 321.41 .Scientific Research Applications
Application in Type 2 Diabetes Mellitus Treatment
2,4,6-Triphenylaniline (TPA) has been isolated from an endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis, and it has shown promising in vitro antidiabetic activity for type 2 diabetes mellitus (T2DM) .
Method of Application: The TPA was encapsulated using nanoemulsion (NE) to overcome the problem of stability and permeability to increase its therapeutic applications .
Results: The TPA-loaded NE showed non-toxic effects on L929 normal cell lines (areolar and adipose subcutaneous connective tissue of Mus musculus) with a viable percentage of 92% . In vitro release study revealed the slow and sustained release of the TPA over 48 hours from NE under the Fickian diffusion mechanism and followed the Higuchi model for release kinetics . The percentage of α-glucosidase and α-amylase inhibition rate of TPA-loaded NE was found to be 78.5 and 43.42%, respectively .
Oxidation to Azo Compounds
2,4,6-Triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine . This process can be used in the synthesis of various organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It has been noted that the compound may have an impact on the respiratory system .
Mode of Action
It has been reported that 2,4,6-triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine . This suggests that the compound may interact with its targets through oxidation processes.
Result of Action
One study has reported that a nanoemulsion formulation of 2,4,6-triphenylaniline showed satisfactory in vitro antidiabetic activity for type 2 diabetes mellitus .
properties
IUPAC Name |
2,4,6-triphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWKGKUGJDMKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348015 | |
Record name | 2,4,6-Triphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylaniline | |
CAS RN |
6864-20-6 | |
Record name | 2,4,6-Triphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triphenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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